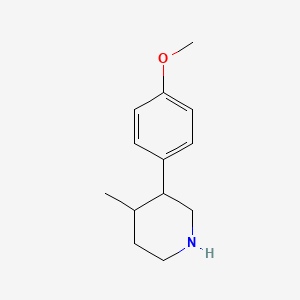

3-(4-Methoxyphenyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the Mannich reaction, where p-anisaldehyde (4-methoxybenzaldehyde) is condensed with acetone and ammonium acetate to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

Research has indicated that derivatives of piperidine, including 3-(4-Methoxyphenyl)-4-methylpiperidine, can exhibit potent analgesic effects. For instance, studies have shown that related compounds can outperform morphine in certain analgesic assays. The structural modifications involving methoxy and methyl groups enhance the potency and selectivity of these compounds for specific receptors involved in pain modulation .

Synthesis of Morphine Analogues

This compound is also noted for its application in synthesizing morphine analogs. The development of new analgesics based on the piperidine structure has been a focus of pharmaceutical research. The synthesis pathways often involve the transformation of this compound into various derivatives that retain or enhance analgesic properties while minimizing side effects associated with traditional opioids .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

this compound serves as an effective deprotecting reagent during solid-phase peptide synthesis, particularly for the removal of Fmoc groups from amino acids. Comparative studies have demonstrated that the use of this compound yields similar purities and efficiencies as traditional piperidine but may offer advantages in specific contexts where enhanced reactivity is beneficial .

Pharmacological Insights

Biological Activity

The pharmacological profile of this compound indicates potential antibacterial, antifungal, and antioxidant activities. These properties are attributed to its ability to interact with various biological targets, making it a candidate for further exploration in drug development .

Case Studies and Experimental Evidence

Recent studies have highlighted the compound's effectiveness in modulating pain pathways through selective inhibition of enzymes involved in inflammatory responses. For instance, compounds structurally related to this compound have shown promising results in preclinical models, demonstrating significant reductions in pain behavior at low dosages .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the amine structure.

4-Methoxyamphetamine: Similar in structure but contains an amphetamine backbone.

4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

3-(4-Methoxyphenyl)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(4-Methoxyphenyl)-4-methylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a choline transporter inhibitor and its implications in treating various disorders.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several chemical processes that have been optimized over time. Initial studies have focused on developing derivatives with improved potency and selectivity for biological targets.

- Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with methoxyphenyl substituents. For instance, the synthesis of related compounds has been reported using palladium-catalyzed reactions, which enhance yield and purity .

- Structure-Activity Relationships : Research indicates that modifications to the piperidine ring and the introduction of various substituents significantly affect the compound's biological activity. For example, the presence of a methoxy group at the para position of the phenyl ring has been shown to enhance binding affinity to choline transporters .

Choline Transporter Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of the presynaptic choline transporter (CHT). This inhibition has implications for neurotransmitter regulation, particularly acetylcholine, which is crucial for various physiological functions.

- Potency : Studies have demonstrated that this compound exhibits non-competitive inhibition of CHT, with significant effects observed at both low (100 nM) and high (10 μM) concentrations of choline .

- Selectivity : The compound has shown low potential for human cytochrome P450 inhibition, indicating a favorable pharmacokinetic profile for further development as a therapeutic agent .

Case Studies

- Obesity Treatment : In vivo studies have explored the potential of compounds related to this compound in managing obesity. For instance, selective agonists targeting melanocortin receptors have demonstrated weight loss effects in animal models, suggesting that similar mechanisms may be exploitable with this compound .

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and cognitive dysfunctions. Its impact on neuropeptide Y receptors has also been investigated, linking it to potential therapeutic applications in anxiety and depression .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound | CHT Inhibition | Selectivity for CYP450 | Solubility in PBS | Brain:Plasma Ratio |

|---|---|---|---|---|

| This compound | High | Low | 98.2 μM | 0.28 |

| ML352 (related analog) | Potent | Low | Not specified | Not specified |

| RM-493 (MC4R agonist) | Moderate | Moderate | Not specified | Not specified |

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCQBWFBKQDRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.